molecular formula C18H16FN3O2S B2665665 N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide CAS No. 688335-87-7

N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide

Cat. No. B2665665
CAS RN: 688335-87-7
M. Wt: 357.4
InChI Key: HVYBIPHVGAOKBV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide, also known as Fimasartan, is a novel angiotensin II receptor antagonist that has been synthesized for the treatment of hypertension. Fimasartan has been found to have a high affinity for the angiotensin II type 1 receptor and has shown promising results in preclinical studies.

Scientific Research Applications

Computational and Pharmacological Potentials

Research has explored the computational and pharmacological potentials of heterocyclic derivatives, such as 1,3,4-oxadiazole and pyrazole, for various biological activities, including tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involve docking against targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), indicating a broad interest in the therapeutic applications of these compounds (Faheem, 2018).

Radioligand Development for PET Studies

Another area of research focuses on the synthesis of radioligands for imaging purposes, such as the development of fluoroproxyfan labeled with 18F for clinical PET studies. This compound, intended to target histamine H3 receptors, exemplifies the use of fluorinated derivatives in diagnostic imaging and neuroscientific research (Iwata et al., 2000).

Synthesis and Antiprotozoal Activity

Additionally, studies on the synthesis and antiprotozoal activity of novel derivatives, such as 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole, have demonstrated significant activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These findings indicate the potential for developing new treatments for infections caused by these pathogens (Pérez‐Villanueva et al., 2013).

Anticancer and Radiosensitizing Agents

Research into imidazo[2,1-b][1,3]benzothiazole derivatives as new radiosensitizers and anticarcinogenic compounds has shown considerable in vitro anticancer activity against specific cell lines, highlighting the role of sulfonamide and methoxy substitutions in enhancing DNA fragmentation. This suggests a pathway for developing effective treatments for hepatocellular carcinoma and melanoma (Majalakere et al., 2020).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-24-14-8-6-13(7-9-14)22-11-10-20-18(22)25-12-17(23)21-16-5-3-2-4-15(16)19/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYBIPHVGAOKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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